

# An In-depth Technical Guide to N-Methyl-o-toluidine (C8H11N)

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## Compound of Interest

Compound Name: **N-Methyl-o-toluidine**

Cat. No.: **B147340**

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## Abstract

**N-Methyl-o-toluidine**, with the molecular formula C8H11N, is an aromatic secondary amine of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis, and an analysis of its metabolic pathways based on studies of its parent compound, o-toluidine. The information is presented to support research, development, and application activities within the scientific community.

## Core Properties and Data

**N-Methyl-o-toluidine**, also known as N,2-dimethylaniline, is a substituted aromatic amine. Its molecular structure consists of a benzene ring substituted with a methyl group and a methylamino group at the ortho position. This substitution pattern dictates its chemical reactivity and physical characteristics.

## Physicochemical Data

The quantitative physicochemical properties of **N-Methyl-o-toluidine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C8H11N	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	121.18 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	611-21-2	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Clear, light yellow oily liquid; may darken on exposure to air and light.	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	207-210 °C	<a href="#">[1]</a>
Melting Point	-10.08 °C (estimate)	<a href="#">[1]</a>
Density	0.97 - 0.981 g/mL at 25 °C	<a href="#">[1]</a>
Refractive Index	1.562 - 1.565	<a href="#">[4]</a>
Flash Point	79.4 °C	<a href="#">[1]</a>
Water Solubility	Practically insoluble	<a href="#">[4]</a>
Vapor Pressure	0.225 mmHg at 25 °C	<a href="#">[1]</a>

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **N-Methyl-o-toluidine**. Key spectral information is available through various databases.

- <sup>1</sup>H NMR Spectroscopy: Spectra are available and can be used to confirm the structure of the molecule.[\[5\]](#)
- <sup>13</sup>C NMR Spectroscopy: Available spectra provide information on the carbon framework of the compound.[\[6\]](#)
- Mass Spectrometry (MS): Electron ionization mass spectra are available for fragmentation pattern analysis.[\[2\]](#)[\[7\]](#)[\[8\]](#)
- Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[\[2\]](#)[\[7\]](#)

- UV/Visible Spectroscopy: UV/Vis spectra are also available for this compound.[\[2\]](#)[\[8\]](#)

## Synthesis of N-Methyl-o-toluidine

The primary route for the synthesis of **N-Methyl-o-toluidine** is the N-methylation of o-toluidine. While a specific, detailed protocol dedicated solely to this compound is not readily available in peer-reviewed journals, a general and practical method can be adapted from established procedures for the methylation of aromatic amines.[\[9\]](#)[\[10\]](#)

## Experimental Protocol: N-methylation of o-Toluidine

This protocol is a representative method and should be performed with appropriate safety precautions in a laboratory setting.

### Materials:

- o-Toluidine
- Methyl iodide (or dimethyl sulfate)
- Sodium carbonate (or another suitable base)
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous potassium hydroxide (or other suitable drying agent)
- Deionized water
- Sodium hydroxide solution

### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1 equivalent), methyl iodide (1.1 equivalents), and sodium carbonate (1.2 equivalents) in a suitable solvent such as water or a polar aprotic solvent.
- Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature. Make the solution strongly alkaline with a sodium hydroxide solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
- Drying: Dry the combined organic extracts over anhydrous potassium hydroxide.
- Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation.

A visual representation of the synthesis and purification workflow is provided below.



Figure 1: Synthesis and Purification Workflow for N-Methyl-o-toluidine

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Figure 1: Synthesis and Purification Workflow for **N-Methyl-o-toluidine**

## Metabolic Pathways

Specific studies detailing the metabolic pathways of **N-Methyl-o-toluidine** are not extensively available. However, the metabolism of its parent compound, o-toluidine, has been well-documented in rats, and it is reasonable to infer that **N-Methyl-o-toluidine** follows similar biotransformation routes.[11][12][13] The primary metabolic pathways for o-toluidine include N-acetylation and hydroxylation, followed by conjugation.[11][12]

For **N-Methyl-o-toluidine**, the N-methyl group introduces an additional site for metabolism, likely N-demethylation. The probable metabolic pathways are:

- N-demethylation: To form o-toluidine, which would then enter the known metabolic pathways of o-toluidine.

- Ring Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring, likely at the position para to the amino group.
- N-oxidation: Oxidation of the nitrogen atom.
- Methyl Group Oxidation: Oxidation of the tolyl methyl group to a benzyl alcohol derivative.
- Phase II Conjugation: The resulting metabolites can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[14]

A diagram illustrating the probable metabolic pathways is presented below.

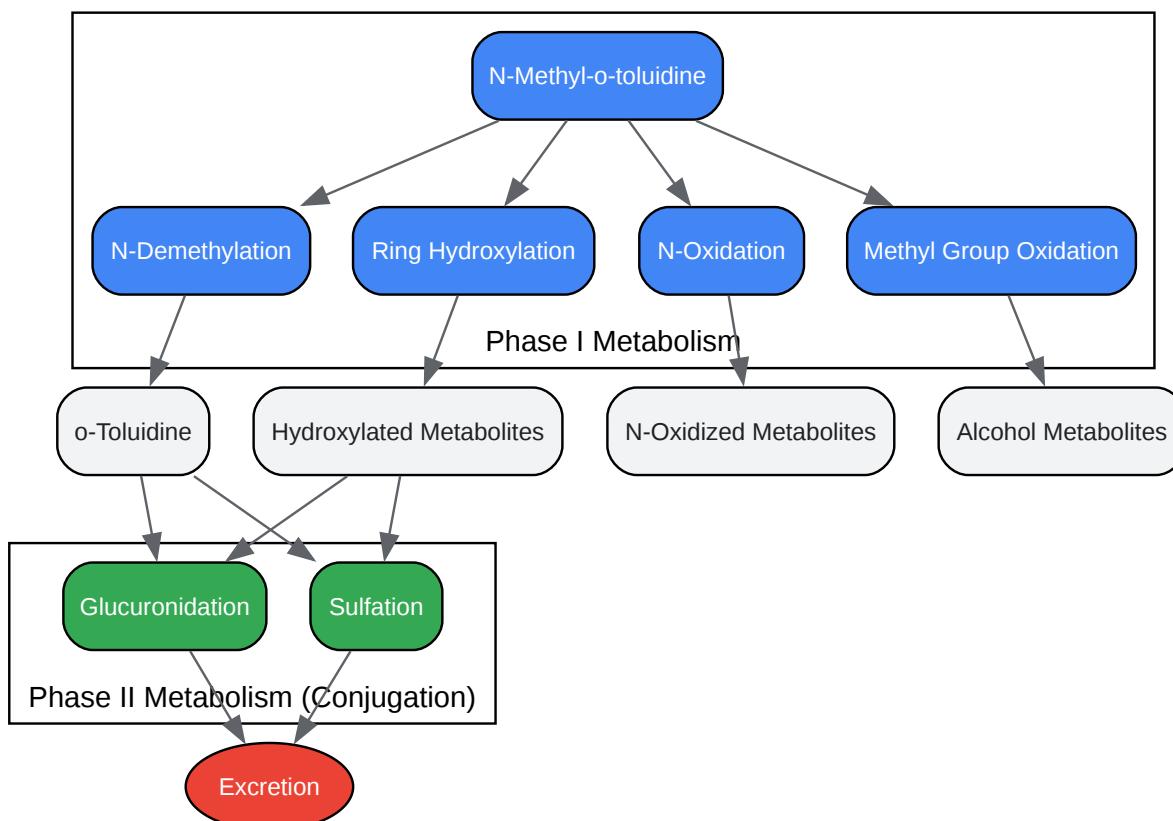


Figure 2: Probable Metabolic Pathways of N-Methyl-o-toluidine

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Figure 2: Probable Metabolic Pathways of **N-Methyl-o-toluidine**

## Applications in Research and Drug Development

**N-Methyl-o-toluidine** serves as a valuable intermediate in organic synthesis. Its nucleophilic nitrogen and substituted aromatic ring allow for a variety of chemical transformations. It is a reactant for palladium-catalyzed coupling reactions and amination of bromoindazoles. The parent compound, o-toluidine, is used in the synthesis of dyes, pigments, and some agrochemicals.<sup>[15]</sup> While direct applications in drug development are not widely reported, its structural motif may be of interest in medicinal chemistry for the synthesis of novel bioactive compounds.

## Safety and Toxicology

**N-Methyl-o-toluidine** is classified as a toxic substance. It is harmful if swallowed, inhaled, or in contact with skin.<sup>[3]</sup> Prolonged or repeated exposure may cause damage to organs.<sup>[3]</sup> The toxicology of o-toluidine is well-studied, and it is classified as a known human carcinogen, primarily associated with bladder cancer.<sup>[16]</sup> Given the metabolic conversion of **N-Methyl-o-toluidine** to o-toluidine, it should be handled with extreme caution, and appropriate personal protective equipment should be used.

## Conclusion

**N-Methyl-o-toluidine** is a chemical compound with well-defined physicochemical properties and established synthetic routes. While its own metabolic and toxicological profiles are not extensively studied, the data available for its parent compound, o-toluidine, provide a strong foundation for understanding its biological fate. This guide consolidates the available technical information to support its safe handling and use in research and development activities. Further investigation into its specific biological activities and potential applications is warranted.

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